(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol
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Overview
Description
(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C6H9BrN2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of a bromine atom and an ethyl group on the pyrazole ring, along with a methanol group, makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol typically involves the bromination of 1-ethyl-1H-pyrazole followed by the introduction of a methanol group. One common method includes the reaction of 1-ethyl-1H-pyrazole with bromine in the presence of a suitable solvent to yield 4-bromo-1-ethyl-1H-pyrazole. This intermediate is then treated with formaldehyde and a reducing agent to introduce the methanol group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents, catalysts, and reaction conditions can be optimized to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-bromo-1-ethyl-1H-pyrazole-5-carboxaldehyde or 4-bromo-1-ethyl-1H-pyrazole-5-carboxylic acid.
Reduction: 4-hydro-1-ethyl-1H-pyrazol-5-yl)methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring can participate in various binding interactions with enzymes and receptors, potentially inhibiting their activity. The methanol group can also play a role in the compound’s solubility and bioavailability, affecting its overall efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the ethyl and methanol groups.
1-ethyl-1H-pyrazole: Lacks the bromine and methanol groups.
(4-bromo-1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4-bromo-1-ethyl-1H-pyrazol-5-yl)methanol is unique due to the combination of the bromine atom, ethyl group, and methanol group on the pyrazole ring. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-bromo-2-ethylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-2-9-6(4-10)5(7)3-8-9/h3,10H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZZGAZNGUGHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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